2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one
Overview
Description
The compound “2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound often involve nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Scientific Research Applications
Synthesis and Structural Characterization
- Wu et al. (2015) synthesized a compound closely related to 2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one and characterized its structure using NMR and HRMS spectroscopy. The crystal structure analysis indicated the presence of intermolecular hydrogen bonds and revealed the cis configuration of the methyl and chlorophenyl groups (Wu, Guo, Zhang, & Xia, 2015).
- Iriepa et al. (2003) studied oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one, a similar compound, using IR, 1H, and 13C NMR spectroscopy, revealing chair-envelope and flattened chair-chair conformations (Iriepa, Madrid, Gálvez, & Bellanato, 2003).
Organic Synthesis and Reactivity
- Kesler (1980) prepared derivatives of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene through cycloaddition reactions, illustrating the compound's utility in synthetic organic chemistry (Kesler, 1980).
- Carruthers, Coggins, and Weston (1990) reported the oxidation of 2-phenyl-1-oxa-9-azabicyclo[4.3.0]nonane with m-chloroperoxybenzoic acid, highlighting the compound's reactivity and potential use in various organic reactions (Carruthers, Coggins, & Weston, 1990).
Applications in Modern Organic Synthesis
- Flores and Díez (2014) discussed the synthesis, reactivity, and applications of functionalized 2,8-diheterobicyclo[3.2.1]octanes, which are structurally related to the compound . These compounds are important due to their presence in biologically active natural products and their versatility as building blocks in modern organic synthesis (Flores & Díez, 2014).
Future Directions
properties
IUPAC Name |
2-chloro-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-3-8(11)10-4-6-1-2-7(5-10)12-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWOOUSAGKJZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one | |
CAS RN |
1536660-99-7 | |
Record name | 2-chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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